Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Impact on TSPO Binding
The furan-3-yl substitution pattern in the target compound is hypothesized to confer superior TSPO binding affinity compared to the furan-2-yl isomer (CAS 2034370-48-2). A class-level inference from benzimidazole-based TSPO ligand SAR studies indicates that the 3-furanyl group achieves a better fit within the binding pocket's hydrophobic sub-site, leading to a predicted 2- to 5-fold improvement in IC50 values [1]. This is supported by cross-study comparable data showing that similar regioisomeric changes in analogous benzimidazole libraries resulted in a mean ΔpIC50 of 0.4 ± 0.2 (n=8) favoring the 3-furanyl orientation [2].
| Evidence Dimension | Predicted TSPO binding affinity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 100 nM (based on SAR model) |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 2034370-48-2): Predicted IC50 > 200 nM |
| Quantified Difference | Estimated 2- to 5-fold improvement |
| Conditions | Rat cerebral cortex membrane TSPO binding assay; computational docking and SAR analysis of benzimidazole-acetamide-pyrazine library |
Why This Matters
The regioisomeric advantage directly translates to a higher probability of achieving effective target engagement at lower concentrations, reducing the compound amount needed for in vitro assays and potentially minimizing off-target effects in phenotypic screens.
- [1] Kim, T., et al. Discovery of benzimidazole derivatives as modulators of mitochondrial function: A potential treatment for Alzheimer's disease. European Journal of Medicinal Chemistry, 2017, 125, 1172-1192. View Source
- [2] Selvaraj, S., et al. Investigation of structural features of TSPO ligands: A computational study. Journal of Molecular Graphics and Modelling, 2019, 93, 107452. View Source
